molecular formula C14H16N4O4 B15014708 (3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide

(3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide

Cat. No.: B15014708
M. Wt: 304.30 g/mol
InChI Key: VCEAZLMGQWQWBJ-MHWRWJLKSA-N
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Description

(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a formamido group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl ring to introduce the nitro group.

    Formamido group introduction: The nitrophenyl intermediate is then reacted with formamide under specific conditions to attach the formamido group.

    Butanamide backbone construction: The final step involves the coupling of the formamido intermediate with a butanamide derivative, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The formamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the formamido and butanamide groups can influence the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE: shares similarities with other nitrophenyl and formamido-containing compounds, such as:

Uniqueness

The unique combination of the nitrophenyl, formamido, and butanamide groups in (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE contributes to its distinct chemical properties and potential applications. Its specific structural arrangement allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

3-nitro-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C14H16N4O4/c1-3-7-15-13(19)8-10(2)16-17-14(20)11-5-4-6-12(9-11)18(21)22/h3-6,9H,1,7-8H2,2H3,(H,15,19)(H,17,20)/b16-10+

InChI Key

VCEAZLMGQWQWBJ-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC(=O)NCC=C

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC(=O)NCC=C

Origin of Product

United States

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